Magnesium,tetradecanoate

Description

Contextualization within Metal Carboxylate Chemistry and Applications

Magnesium tetradecanoate (B1227901) belongs to the broad class of metal carboxylates, which are compounds formed from a metal and a carboxylic acid. umicore.com Metal carboxylates exhibit a wide range of properties and applications depending on the specific metal and carboxylic acid used. umicore.comdic-global.com They are integral to numerous industrial processes, functioning as catalysts, driers in paints and coatings, and adhesion promoters. umicore.comdic-global.com For instance, cobalt carboxylates are used as oxidation catalysts in the production of nylon precursors and as polymerization catalysts for synthetic rubbers. dic-global.com

In this context, magnesium tetradecanoate distinguishes itself through the properties imparted by the magnesium ion and the long-chain tetradecanoic acid (myristic acid). Myristic acid is a saturated fatty acid naturally found in sources like palm oil and coconut oil. cosmeticsinfo.org The combination of a divalent metal cation and a fatty acid anion gives rise to a compound with distinct physical and chemical characteristics, such as its utility as a binder, emulsifier, and anticaking agent. atamanchemicals.com

Significance in Contemporary Materials Science and Chemical Engineering Disciplines

The significance of magnesium tetradecanoate in modern materials science and chemical engineering is multifaceted. Its applications span from polymer processing to the development of advanced functional materials.

In polymer science , it serves as a lubricant and stabilizer in plastics and rubber processing, enhancing weather resistance and preventing material degradation. atamanchemicals.com Metal carboxylates, in general, are recognized for their catalytic capabilities in polymerization reactions. oup.comacs.org Specifically, alkali metal carboxylates have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters, a key process in producing biodegradable polyesters. acs.orgresearchgate.net While research on magnesium tetradecanoate as a direct polymerization catalyst is an evolving area, its role as a processing aid is well-established.

In the realm of materials science , research has explored the use of metal carboxylates in creating protective coatings. For example, an iron tetradecanoate coating has been developed to improve the corrosion resistance of magnesium alloys. electrochemsci.org This highlights the potential for magnesium tetradecanoate itself to be used in surface modification and the development of functional coatings, particularly for improving the stability and performance of materials.

Furthermore, in chemical engineering , magnesium tetradecanoate finds utility in various applications. It can act as a flocculant in water treatment processes and as a component in the formulation of lubricants. atamanchemicals.com A study on overbased magnesium fatty acid detergents, including magnesium myristate, demonstrated their potential as additives in lubricating oils. researchgate.net The thermal decomposition of metal carboxylates is also a significant area of study, with implications for catalyst development and the synthesis of metal oxides. google.comscielo.br The thermal decomposition of magnesium acetate, for example, has been studied to understand the formation of magnesium oxide, an important ceramic material. researchgate.net

Evolution of Research Trajectories Pertaining to Magnesium,tetradecanoate in Academic Literature

Initial research interest in magnesium tetradecanoate was largely centered on its application in the cosmetics industry as an emulsifier, texturizer, and anticaking agent. atamanchemicals.com Academic and industrial studies focused on its ability to stabilize oil-water mixtures and improve the sensory properties of cosmetic formulations.

More recently, research has expanded to explore its potential in more advanced applications. Studies in materials science are investigating its role in creating hydrophobic and protective surfaces. researchgate.net The compound's lubricating and binding properties are also being explored for pharmaceutical applications, specifically in tablet manufacturing. researchgate.net

Furthermore, the broader investigation into metal carboxylates as catalysts for polymerization and other chemical transformations has brought renewed attention to compounds like magnesium tetradecanoate. oup.comresearchgate.net The ability to tune the properties of metal carboxylates by altering the metal ion and the carboxylic acid chain length makes them attractive for designing catalysts with specific activities and selectivities. acs.org The study of the thermal behavior of magnesium tetradecanoate is also crucial for understanding its stability and potential applications at elevated temperatures, for instance, in catalysis and materials synthesis. researchgate.netnih.gov This evolving research landscape indicates a shift from traditional applications to a more focused exploration of its advanced material and catalytic properties.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | magnesium;tetradecanoate | nih.gov |

| Molecular Formula | C28H54MgO4 | atamanchemicals.comnih.gov |

| Molecular Weight | 479.0 g/mol | nih.gov |

| Appearance | White to off-white powder | atamanchemicals.com |

| Melting Point | 130-150°C | |

| Solubility | Insoluble in water; dispersible in oil and warm alcohol |

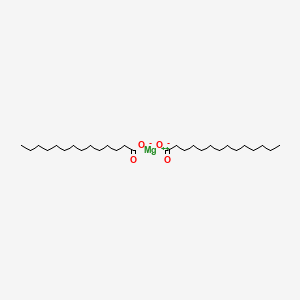

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H54MgO4 |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

magnesium;tetradecanoate |

InChI |

InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

DMRBHZWQMKSQGR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Magnesium,tetradecanoate

Direct Synthesis Routes via Acid-Base Reactions

The most common and straightforward method for producing magnesium tetradecanoate (B1227901) is through a direct acid-base neutralization reaction. This process involves reacting myristic acid (a fatty acid) with a basic magnesium compound. atamanchemicals.com The general reaction scheme involves the proton from the carboxylic acid group of myristic acid reacting with the hydroxide (B78521) or carbonate ion from the magnesium source to form water and/or carbon dioxide, leaving the magnesium cation and two myristate anions to form the salt.

Common magnesium precursors for this reaction include:

Magnesium Hydroxide (Mg(OH)₂) atamanchemicals.comspecialchem.com

Magnesium Carbonate (MgCO₃) specialchem.com

Magnesium Oxide (MgO) atamanchemicals.com

The reaction is typically performed in a controlled environment to ensure the formation of a stable and pure product. atamanchemicals.comspecialchem.com

Aqueous Precipitation Techniques and Optimization

Aqueous precipitation is a widely used technique for synthesizing magnesium tetradecanoate due to its simplicity and use of water as a solvent. This method often involves a double displacement reaction. One common approach is to first saponify myristic acid with an alkali metal hydroxide, such as sodium hydroxide, to form a water-soluble soap (sodium myristate). Subsequently, a solution of a water-soluble magnesium salt, like magnesium sulfate, is added. nanotrun.com This causes the precipitation of the water-insoluble magnesium tetradecanoate from the aqueous solution.

The reaction can be summarized as:

C₁₃H₂₇COOH (Myristic Acid) + NaOH (Sodium Hydroxide) → C₁₃H₂₇COONa (Sodium Myristate) + H₂O

2 C₁₃H₂₇COONa (Sodium Myristate) + MgSO₄ (Magnesium Sulfate) → (C₁₃H₂₇COO)₂Mg (Magnesium Tetradecanoate)↓ + Na₂SO₄

Optimization of this process involves controlling parameters such as pH, temperature, and reactant concentration. The pH of the aqueous solution is critical, as the solubility of both the fatty acid and the resulting soap is pH-dependent. researchgate.net Adjusting the bulk pH can affect the precipitation phenomena and the final product characteristics. researchgate.net Following precipitation, the product is typically purified by washing to remove by-products and unreacted reagents, then dried. specialchem.com

Non-Aqueous Solvent-Based Synthesis Approaches

While aqueous routes are common, non-aqueous solvents are employed in certain synthetic strategies, particularly for producing specialized materials like overbased magnesium detergents. In one such synthesis, magnesium tetradecanoate is a component of a complex detergent prepared in a non-aqueous solvent system. semanticscholar.orgresearchgate.net For instance, a mixture of toluene (B28343) and ethanol (B145695) (e.g., in a 9:1 volume ratio) can be used as the reaction medium. researchgate.net

In this approach, a magnesium source like active magnesium oxide is reacted with myristic acid in the solvent mixture, often in the presence of promoters or catalysts such as ammonia (B1221849) solution and with the introduction of carbon dioxide. researchgate.net The use of organic solvents can offer advantages such as better solubility for certain reactants and easier removal during downstream processing through evaporation. semanticscholar.org

| Parameter | Aqueous Precipitation | Non-Aqueous Solvent-Based |

| Solvent | Water | Toluene, Ethanol semanticscholar.orgresearchgate.net |

| Typical Mg Precursor | Magnesium Sulfate nanotrun.com | Magnesium Oxide researchgate.net |

| Typical Acid Precursor | Sodium Myristate nanotrun.com | Myristic Acid researchgate.net |

| Key Feature | Product precipitates from water | Solvents removed by evaporation semanticscholar.org |

Metathesis and Transesterification Pathways to Magnesium Tetradecanoate

Metathesis, or double displacement, is a fundamental reaction type for the synthesis of magnesium tetradecanoate, particularly in aqueous precipitation methods where ions are exchanged between reactants. nanotrun.comgoogle.com

Transesterification is a process where the ester functional group of a compound is exchanged. It is a cornerstone of biodiesel production, where triglycerides (triesters of glycerol) from vegetable oils are reacted with a simple alcohol (like methanol) to form fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net Myristic acid is a common fatty acid component in oils like palm kernel and coconut oil, and its methyl ester, methyl tetradecanoate, is a known transesterification product. atamanchemicals.comscielo.brresearchgate.net While transesterification is primarily used to create fatty acid esters from triglycerides, the resulting methyl tetradecanoate could theoretically serve as a precursor. However, direct synthesis from myristic acid is more common for producing the magnesium salt. The literature predominantly discusses transesterification for producing FAMEs or for polymer synthesis, rather than as a direct pathway to magnesium tetradecanoate. mdpi.comacs.org

Green Chemistry Principles and Sustainable Synthesis of Magnesium Tetradecanoate

The synthesis of magnesium tetradecanoate aligns with several principles of green chemistry, primarily through its use of renewable feedstocks. The precursor, myristic acid (tetradecanoic acid), is a fatty acid naturally abundant in vegetable oils such as coconut oil and palm kernel oil. atamanchemicals.comspecialchem.com The utilization of these bio-based resources reduces the reliance on fossil fuels.

Furthermore, green synthesis methods can be applied to the production of the inorganic precursors. For example, magnesium oxide nanoparticles, a potential reactant, can be synthesized using environmentally friendly methods such as employing plant extracts like Citrullus colocynthis or Annona muricata. researchgate.netumt.edu.my These biological methods avoid the use of harsh chemicals and high temperatures, offering a more sustainable route to the precursor material. umt.edu.my The direct precipitation method using water as a solvent is also considered a green approach due to the benign nature of the solvent. researchgate.net

Influence of Reaction Parameters on Product Yield, Purity, and Particle Characteristics

The conditions under which magnesium tetradecanoate is synthesized have a profound impact on the final product's quality. Key parameters that must be controlled include stoichiometric ratios, reagent concentration, temperature, and reaction time. researchgate.netacs.org

Stoichiometric Ratios and Reagent Concentration Effects

The molar ratio of the reactants—the magnesium source and the myristic acid source—is a critical factor that dictates the efficiency and completeness of the reaction. In the synthesis of overbased magnesium fatty acid detergents, which contain magnesium tetradecanoate, the molar ratios of reactants like magnesium oxide to oleic acid, as well as the concentration of catalysts and promoters, were optimized to achieve a high Total Base Number (TBN), a key quality indicator for this specific application. researchgate.net

Advanced Characterization of Magnesium,tetradecanoate Solid State and Particulate Properties

Spectroscopic Analysis for Structural Elucidation and Bonding Characterization

Spectroscopic methods are crucial for understanding the molecular structure and bonding within magnesium tetradecanoate (B1227901).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphism

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and potential polymorphic forms of magnesium tetradecanoate.

FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. aua.gr In the analysis of magnesium tetradecanoate, the FTIR spectrum reveals characteristic absorption bands. The intense bands observed between 2750 and 3000 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups of the tetradecanoate alkyl chain. scielo.br Another significant absorption is the band corresponding to the carboxylate (C=O) functional group, which typically appears around 1577 cm⁻¹. researchgate.net Additionally, a CH₂ rocking vibration can be observed at approximately 723 cm⁻¹. researchgate.net The presence of these bands confirms the basic structure of magnesium tetradecanoate.

Raman Spectroscopy

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact its physical properties. Both FTIR and Raman spectroscopy are sensitive to changes in the crystal lattice and molecular conformation, making them valuable tools for identifying and characterizing different polymorphic forms of magnesium tetradecanoate. Variations in the peak positions, splitting of bands, and the appearance of new bands in the vibrational spectra can indicate the presence of different polymorphs.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (in CH₂ and CH₃) | 2750 - 3000 | Stretching |

| C=O (carboxylate) | ~1577 | Stretching |

| CH₂ | ~723 | Rocking |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Environments (e.g., ¹H, ¹³C, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local chemical environments of atoms within a molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in magnesium tetradecanoate. In a typical ¹H NMR spectrum, the terminal methyl (CH₃) protons of the long alkyl chain appear as a signal around δ 0.8 ppm. The numerous methylene (B1212753) (CH₂) protons along the chain produce a large, overlapping signal in the region of δ 1.2-1.3 ppm. The protons on the carbon atom adjacent to the carboxylate group (CH₂COO) are shifted downfield and typically appear at δ 1.9-2.0 ppm. semanticscholar.org

¹³C NMR Spectroscopy

Solid-State NMR

Solid-state NMR (ssNMR) is particularly useful for characterizing the solid forms of materials, including information on polymorphism and the local environment of the magnesium ion. For instance, ²⁵Mg ssNMR can directly probe the magnesium ion's coordination environment. researchgate.net Although satellite peaks may not always be observed due to the low natural abundance of ²⁵Mg, the central transition can provide valuable information. researchgate.net

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~0.8 |

| (CH₂)n | ~1.2-1.3 |

| CH₂COO | ~1.9-2.0 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. thermofisher.com For magnesium tetradecanoate, XPS can confirm the presence of magnesium, carbon, and oxygen. semanticscholar.org Analysis of the high-resolution spectra of the Mg 1s, C 1s, and O 1s regions can provide information about the chemical bonding. For example, the O 1s spectrum can be deconvoluted to distinguish between oxygen in the carboxylate group and any surface-adsorbed water or magnesium oxide/hydroxide (B78521) impurities. researchgate.net The Mg KLL Auger peaks can also provide additional chemical state information. thermofisher.com

X-ray Diffraction Studies for Crystallography, Polymorphism, and Amorphous Content

X-ray diffraction (XRD) techniques are fundamental for investigating the crystalline structure of materials.

Analysis of Polymorphic Forms and Crystallization Pathways

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Metal soaps, such as magnesium tetradecanoate, are known to exhibit complex crystalline behavior, including the formation of different polymorphic or hydrated forms. lboro.ac.uknih.gov

The primary crystallization pathway for magnesium tetradecanoate involves a precipitation reaction in an aqueous solution. This is typically achieved by reacting a water-soluble myristate salt, such as sodium myristate, with a soluble magnesium salt like magnesium sulfate. nanotrun.com Alternatively, it can be produced through the direct reaction of myristic acid, derived from natural oils like coconut or palm kernel oil, with a magnesium source such as magnesium hydroxide or oxide in a controlled environment. atamanchemicals.comdeascal.com The conditions of this crystallization process, including temperature, solvent, and reactant concentration, can influence the resulting crystal form.

While specific polymorphic forms of magnesium tetradecanoate are not extensively detailed in the literature, analysis of analogous compounds like magnesium stearate (B1226849) reveals the existence of various hydrated forms (e.g., anhydrate, monohydrate, and dihydrate), which can be considered a form of polymorphism. nih.govnetzsch.com These different forms are distinguishable by thermal analysis and X-ray diffraction, exhibiting unique physical properties. nih.gov It is plausible that magnesium tetradecanoate exhibits similar behavior, forming distinct crystalline structures based on its hydration state. Studies on other metal soaps have shown that heating followed by cooling can lead to partial recrystallization, suggesting that the thermal history of the material plays a critical role in its final crystalline state. lboro.ac.uk

Quantitative X-ray Diffraction (QXRD) for Polymorphic Quantification

Quantitative X-ray Diffraction (QXRD) is a powerful analytical technique used to identify and quantify the different crystalline phases within a mixture. nih.gov In the context of magnesium tetradecanoate, QXRD can be employed to determine the relative amounts of different polymorphic or hydrated forms in a bulk sample. The method relies on the principle that each crystalline form produces a unique diffraction pattern. By measuring the intensity of specific, non-overlapping diffraction peaks for each form, it is possible to quantify their respective proportions. google.commdpi.com

For pharmaceutical applications, controlling the polymorphic content is critical, as different forms can affect properties like stability and manufacturability. nih.gov While specific QXRD studies on magnesium tetradecanoate are not prominent, research on similar magnesium soaps has utilized X-ray diffraction (XRD) for characterization. For instance, XRD analysis of a generic magnesium-based soap showed a broad diffraction peak, which suggests a structure with low crystallinity or very small crystallite size. researchgate.net In contrast, studies on magnesium stearate have shown that crystalline diffraction peaks can disappear during processing, indicating a transition to a more amorphous or disordered state. lboro.ac.uk

The QXRD methodology would involve:

Obtaining pure reference patterns for each polymorph of magnesium tetradecanoate.

Measuring the XRD pattern of the unknown mixture.

Using analytical methods, such as the Rietveld method, to compare the mixture's pattern against the reference patterns to calculate the weight percentage of each polymorph. nih.gov

This technique would be essential for quality control and ensuring batch-to-batch consistency of magnesium tetradecanoate.

Thermal Analysis Techniques for Phase Transitions and Thermal Stability

Thermal analysis techniques are fundamental for characterizing the behavior of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for investigating the thermal properties of magnesium tetradecanoate. researchgate.net

Differential Scanning Calorimetry (DSC) for Melting and Solid-State Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference, providing information on phase transitions like melting and crystallization. wikipedia.org For magnesium tetradecanoate, DSC analysis reveals its melting behavior and can detect the presence of different crystalline or hydrated forms. The approximate melting point for magnesium myristate is reported to be in the range of 130–150°C. humblebeeandme.comalexmo-cosmetics.de

DSC studies on the analogous compound magnesium stearate demonstrate the complexity of thermal events in magnesium soaps. A typical DSC thermogram can show multiple endothermic peaks corresponding to different physical phenomena. netzsch.com These events can include the loss of surface water, the release of bound (hydrate) water, and the final melting of the anhydrous crystal structure. netzsch.comresearchgate.net The presence of multiple peaks before the final melting point is a strong indicator of different hydrated states or polymorphic transitions. tainstruments.com

Table 1: Representative DSC Thermal Events for a Magnesium Soap (Magnesium Stearate) This table presents data for the closely related compound magnesium stearate, which is expected to show analogous thermal behavior to magnesium tetradecanoate.

| Peak Temperature (°C) | Associated Thermal Event |

| ~78 - 96 | Release of surface and bound (hydrate) water |

| ~116 | Polymorphic transition or melting of a specific hydrate (B1144303) |

| ~145 | Melting of the primary anhydrous form |

Source: Adapted from NETZSCH Application Note 114 netzsch.com

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms and Volatiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing critical information about thermal stability, decomposition, and the presence of volatile components like water. netzsch.com

When analyzing magnesium tetradecanoate, a TGA scan can quantify the amount of water present in the material, distinguishing between loosely bound surface water and more tightly bound water of hydration. An analysis of magnesium stearate showed a mass loss of approximately 3.5% occurring between room temperature and 125°C, which was attributed to a two-step release of surface and hydrate water. netzsch.com Such data is crucial for determining the hydration state of the material. The decomposition of the anhydrous salt occurs at much higher temperatures. This information on thermal stability is vital for defining storage conditions and processing limits for magnesium tetradecanoate. researchgate.net

Table 2: Representative TGA Mass Loss Events for a Magnesium Soap (Magnesium Stearate) This table presents data for the closely related compound magnesium stearate, which is expected to show analogous thermal behavior to magnesium tetradecanoate.

| Temperature Range | Mass Loss Step | Interpretation |

| Room Temp. to ~125°C | 1.1% | Evaporation of surface water |

| Room Temp. to ~125°C | 2.4% | Release of hydrate water |

Source: Adapted from NETZSCH Application Note 114 netzsch.com

Microscopic and Morphological Characterization

The physical form of magnesium tetradecanoate particles, including their size, shape, and surface features, directly influences bulk properties such as flowability, compressibility, and texture, which are important in cosmetic and pharmaceutical formulations. researchgate.net

Scanning Electron Microscopy (SEM) for Particle Size, Shape, and Surface Texture

Scanning Electron Microscopy (SEM) is a key technique for visualizing the morphology of solid materials at high magnification. It provides detailed images of the particle shape, size distribution, and surface texture. electrochemsci.orgnih.gov

While specific SEM studies on magnesium tetradecanoate are not widely published, analysis of the closely related magnesium stearate reveals a characteristic flaky or plate-like morphology. researchgate.net These flakes can have an average diameter in the micrometer range. This lamellar structure is responsible for the lubricating properties of such materials. The fine, creamy texture of magnesium myristate powder, which gives it a rich slip when handled, is a direct result of its particle morphology. humblebeeandme.com SEM analysis can confirm the uniformity of particles, the presence of agglomerates, and the fine details of the surface, which can impact how the material feels and performs in a final product. nanotrun.comresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Features and Internal Structure

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. nanoscience.com It offers magnification capabilities far exceeding those of light microscopes, enabling the visualization of features at the atomic scale. nanoscience.com This makes TEM invaluable for the detailed characterization of nanomaterials, providing direct insight into particle size, shape (morphology), and the degree of agglomeration. nih.gov The ability to collect electron diffraction patterns also allows for the determination of crystallographic information from nanometer-sized regions. nanoscience.com

In the context of magnesium tetradecanoate, TEM is employed to analyze the nanoscale characteristics of its particles, particularly when synthesized as nanoparticles. kuet.ac.bd Studies on alkylcarboxylate-stabilized magnesium nanoparticles, including magnesium myristate (the common name for magnesium tetradecanoate), have utilized TEM to confirm their morphology and internal structure. kuet.ac.bd For instance, analysis of magnesium-based nanoparticles reveals distinct shapes, such as spherical or cubic crystals, with sizes ranging from a few to several hundred nanometers. copernicus.orgnih.gov TEM imaging can differentiate between individual, well-defined nanoparticles and larger aggregates, which is critical for understanding the material's dispersibility and effective surface area. copernicus.org

Table 1: Hypothetical TEM Analysis Results for Different Batches of Magnesium Tetradecanoate Nanoparticles

| Batch ID | Average Particle Diameter (nm) | Observed Morphology | Crystallinity | Notes on Aggregation |

| MG-TETRA-01 | 85 ± 15 | Irregular, plate-like | Polycrystalline | Moderate aggregation observed |

| MG-TETRA-02 | 50 ± 10 | Quasi-spherical | Amorphous regions noted | Low aggregation, well-dispersed |

| MG-TETRA-03 | 120 ± 25 | Crystalline needles | Highly crystalline | Significant clumping into larger clusters |

This table is illustrative and represents the type of data obtained from TEM analysis.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces on the nanometer scale. anton-paar.com It operates by scanning a sharp mechanical probe, or tip, over a sample's surface. jeremyjordan.me A laser beam deflected from the back of the cantilever holding the tip measures its vertical movements, which correspond to the surface's topography. jeremyjordan.me This allows for the generation of a true three-dimensional map of the surface. wikipedia.org Beyond imaging, AFM can also probe various surface properties, including roughness, adhesion, and elasticity, by measuring the forces between the tip and the sample. anton-paar.comspmtips.com

For magnesium tetradecanoate, AFM provides critical data on surface texture and interfacial characteristics that influence its bulk properties, such as flowability, compressibility, and "slip" in cosmetic formulations. The technique can quantify surface roughness at the nanoscale and identify the presence of distinct domains or phases on the particle surface. For example, studies on related magnesium fatty acid salts have shown that physicochemical properties, including particle size and surface characteristics, are critical to performance. uky.edu AFM can be used to map these properties qualitatively. spmtips.com Furthermore, the creation of functional coatings, such as superhydrophobic surfaces using magnesium myristate, relies on generating specific hierarchical structures on the micro- and nanoscale, which can be directly visualized and quantified with AFM. researchgate.net

Table 2: Potential AFM Characterization Parameters for Magnesium Tetradecanoate Surfaces

| Parameter | Description | Typical Information Gained |

| Topography | 3D height map of the particle surface. | Visualization of surface features, grain boundaries, and defects. |

| Roughness (RMS) | Root-mean-square average of height deviations. | Quantitative measure of surface smoothness or texture. |

| Adhesion Force | Force required to pull the AFM tip off the surface. | Information on surface energy and stickiness. |

| Phase Imaging | Maps variations in material properties (e.g., elasticity, adhesion). | Differentiates between crystalline and amorphous regions or contaminants. |

This table outlines the analytical capabilities of AFM for surface characterization.

Surface Area and Porosity Investigations

The specific surface area and porosity of magnesium tetradecanoate powders are defining properties that govern their behavior in solid-state formulations and as agents in various chemical processes. These characteristics influence dissolution rates, catalytic activity, and moisture sorption. Gas physisorption is the most widely used method for determining these properties.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the standard for determining the specific surface area of solid and porous materials. oclc.orgwikipedia.org The technique is based on the physical adsorption of a gas (typically nitrogen at cryogenic temperatures) onto the material's surface. malvernpanalytical.com By measuring the amount of gas adsorbed at various relative pressures, a monolayer capacity—the quantity of gas needed to cover the entire surface with a single layer of molecules—can be calculated using the BET equation. publications.gc.ca The total surface area is then derived from this value. oclc.org

The specific surface area of magnesium tetradecanoate is a critical quality attribute. Research on related metallic soaps like magnesium stearate has demonstrated that variations in surface area can significantly impact formulation performance, such as tablet dissolution and lubrication efficiency. uky.educhemicalbook.com A higher surface area generally implies smaller primary particles or a greater degree of surface complexity, which can lead to different interaction dynamics with other components in a mixture. For materials with very low surface areas, krypton gas may be used as the adsorbate instead of nitrogen to achieve more accurate results. malvernpanalytical.com

Table 3: Representative BET Surface Area Data for Magnesium Tetradecanoate

| Sample ID | Synthesis Method | Specific Surface Area (m²/g) |

| MG-TETRA-A | Precipitation | 8.5 |

| MG-TETRA-B | Spray Drying | 15.2 |

| MG-TETRA-C | Milled | 11.8 |

This table is a hypothetical representation of how BET data can be used to compare different samples of magnesium tetradecanoate.

Pore Size Distribution by Nitrogen Adsorption-Desorption

The same nitrogen adsorption-desorption isotherm data used for BET analysis can be further analyzed to determine the pore size distribution within a material. publications.gc.ca The shape of the isotherm and the presence of a hysteresis loop—a divergence between the adsorption and desorption branches—provide qualitative information about the porous nature of the material. researchgate.net According to IUPAC classification, a Type IV isotherm is characteristic of mesoporous materials (pore diameters between 2 and 50 nm), and the shape of the hysteresis loop can indicate the geometry of the pores (e.g., cylindrical, slit-shaped). researchgate.net

For powdered materials like magnesium tetradecanoate, the pores are often the interstitial voids created by the packing of particles. The analysis of the desorption branch of the isotherm, commonly using the Barrett-Joyner-Halenda (BJH) method, allows for the quantitative calculation of the pore volume as a function of pore diameter. nih.gov This provides a detailed distribution of pore sizes, which is crucial for understanding fluid transport, moisture uptake, and the potential for a material to act as a host for other molecules. For example, a material exhibiting a Type IV isotherm with an H3 hysteresis loop would suggest the presence of mesopores forming aggregates of plate-like particles, giving rise to slit-shaped pores. researchgate.net

Table 4: Pore Structure Analysis from Nitrogen Isotherm Data

| Parameter | Description | Example Value |

| Isotherm Type | IUPAC classification based on isotherm shape. | Type IV |

| Hysteresis Loop | IUPAC classification based on loop shape. | H3 |

| Total Pore Volume | Total volume of pores, typically at P/P₀ ≈ 0.99. | 0.25 cm³/g |

| Average Pore Diameter | Mean diameter of the pores (4V/A by BET). | 30 nm |

| Porosity Type | Classification based on pore diameter. | Mesoporous |

This table provides an example of the kind of data derived from the analysis of nitrogen adsorption-desorption isotherms.

Interfacial and Rheological Behavior of Magnesium,tetradecanoate Systems

Surface Tension and Wetting Properties in Diverse Media

Magnesium tetradecanoate (B1227901), as a metallic salt of a fatty acid, significantly influences the interfacial properties of the media in which it is dispersed. Its behavior is primarily dictated by the amphiphilic nature of the tetradecanoate anion, which consists of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head. This structure allows it to accumulate at interfaces, such as liquid-air or liquid-solid, thereby reducing the surface or interfacial tension. shareok.org

The modification of solid surfaces with tetradecanoic acid or its salts can drastically alter their wetting characteristics. Research has demonstrated the ability to create superhydrophobic surfaces by treating metallic substrates. For instance, a magnesium alloy surface modified with tetradecanoic acid exhibited a water contact angle (CA) of 165° ± 2°, transforming it from hydrophilic to superhydrophobic. acs.org This high contact angle indicates extremely poor wetting by water, a property attributed to the formation of a low-surface-energy layer by the adsorbed fatty acid molecules. acs.org Similarly, a zinc/zinc oxide coating on copper, when tailored with tetradecanoic acid, showed a water contact angle of 163°, signifying superior superhydrophobic properties that enhance corrosion resistance. researchgate.net

The effectiveness of tetradecanoate in modifying surface energy and wettability is a key factor in its application. The transition of metallic surfaces from superhydrophilic to superhydrophobic over time when exposed to air containing organic molecules like tetradecanoic acid highlights the spontaneous nature of this surface modification. aip.org In aqueous solutions, the behavior of tetradecanoate salts like sodium tetradecanoate (a close relative) shows that surface tension is highly dependent on concentration, up to a point where precipitation may occur, which can affect interfacial activity. researchgate.net

Table 1: Water Contact Angles on Various Substrates Modified with Tetradecanoic Acid

| Substrate Material | Modifying Agent | Resulting Water Contact Angle (CA) | Reference |

|---|---|---|---|

| Magnesium Alloy | Tetradecanoic Acid | 165° ± 2° | acs.org |

| Zinc/Zinc Oxide on Copper | Tetradecanoic Acid | 163° | researchgate.net |

| TC4 Alloy (Titanium) | Tetradecanoic Acid | 112.0° ± 1° (flat surface) | aip.org |

Emulsification and Dispersion Stabilization Mechanisms in Non-Biological Formulations

Magnesium tetradecanoate is widely utilized as an effective emulsifier and dispersion stabilizer in a variety of non-biological formulations, particularly in the cosmetics industry. chemicalbook.comalfa-chemistry.comspecialchem.com Its primary function is to facilitate the mixing of immiscible phases, such as oil and water, and to ensure the long-term stability of the resulting emulsion or dispersion. specialchem.com

The stabilization mechanism relies on the amphiphilic nature of the tetradecanoate molecule. When introduced into an oil-in-water or water-in-oil system, the molecules orient themselves at the interface between the two phases. The hydrophobic alkyl chains penetrate the oil droplets while the polar carboxylate groups (associated with the magnesium ion) remain in the aqueous phase. This forms a protective film around the dispersed droplets, which prevents them from coalescing through steric and/or electrostatic repulsion. shareok.orgrushim.ru

Rheology of Suspensions and Pastes Containing Magnesium,tetradecanoate

The rheological properties of suspensions and pastes are critically dependent on particle-particle interactions and the structure of the continuous phase. Magnesium tetradecanoate, through its function as a stabilizer and thickener, plays a significant role in modulating these characteristics. specialchem.comcosmeticsinfo.org By adsorbing onto dispersed particles, it prevents the formation of large agglomerates that would otherwise increase the viscosity and yield stress of the suspension. anton-paar.com

Suspensions and pastes containing magnesium tetradecanoate often exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This behavior arises from the formation of an internal structure within the material. As a metallic soap, magnesium tetradecanoate can form crystalline networks or other structured arrangements within a liquid medium, which can trap solvent and impart solid-like characteristics at rest. google.com

Many formulations containing magnesium tetradecanoate exhibit thixotropy and shear-thinning behavior. epo.orggoogle.com Shear-thinning is characterized by a decrease in viscosity as the shear rate increases. This is a highly desirable property in many applications, such as paints and cosmetics. At rest, the material has a high viscosity, which prevents particles from settling. When a shear force is applied (e.g., brushing, spreading), the viscosity drops, allowing the product to be applied easily. anton-paar.com This phenomenon is linked to the alignment of anisomeric particles or the breakdown of the internal structure under shear. anton-paar.com

Thixotropy is a time-dependent form of shear thinning. zu.edu.pk A thixotropic fluid's viscosity decreases over time when subjected to constant shear, and it gradually recovers its viscosity when the shear is removed. This property is crucial for products that need to be easily applied but then hold their shape. The use of magnesium tetradecanoate in formulations like liquid makeup has been associated with conferring good thixotropy, leading to excellent stability and a smooth feel upon application. google.com The presence of magnesium compounds can be instrumental in creating these thixotropic gel structures. nih.gov

Adsorption and Interfacial Interactions with Solid Substrates

The functionality of magnesium tetradecanoate in various systems is fundamentally linked to its ability to adsorb onto solid surfaces and modify their interfacial properties. rushim.ru The nature of this adsorption depends on the characteristics of both the surfactant and the solid substrate.

On metallic surfaces, the adsorption of tetradecanoate is a key mechanism for applications such as corrosion protection. The fatty acid molecules form a densely packed, ordered layer on the metal, with the hydrophobic tails oriented away from the surface. acs.org This creates a barrier that repels water and corrosive agents, significantly enhancing the corrosion resistance of metals like magnesium and copper. acs.orgresearchgate.netresearchgate.net The strong adsorption is driven by the interaction between the carboxylate head groups and the metal or metal oxide surface. issp.ac.ru

Magnesium tetradecanoate also shows significant interaction with mineral substrates. Studies on bentonite (B74815) clay modified with magnesium have shown that the presence of magnesium ions can enhance the adsorption capacity for other molecules, such as dyes. jwent.net In this process, magnesium ions can exchange with other cations in the clay's structure, altering the surface chemistry and improving its affinity for adsorbates. jwent.net The adsorption process in such systems has been described by the Langmuir isotherm model, which suggests the formation of a uniform monolayer of the adsorbed substance on the surface of the adsorbent. jwent.net This indicates that the active sites on the adsorbent surface are homogeneously distributed. jwent.net

Role of Magnesium,tetradecanoate As a Functional Additive in Advanced Materials and Industrial Processes

Lubricant and Friction Modifier in Powder Compaction and Polymer Processing

Magnesium,tetradecanoate (B1227901) exhibits significant tribological performance, acting as both a lubricant and a friction modifier in diverse applications. Its primary function is to reduce the forces of friction between moving surfaces, which is critical in both polymer processing and the compaction of powdered materials. The lubricating effect is attributed to the long hydrocarbon chains of the myristate component, which can form an aligned, low-friction film on surfaces, minimizing direct contact and subsequent wear. Research has demonstrated that metallic soaps, including magnesium,tetradecanoate, can form a protective tribo-chemical film that enhances load-carrying capacity and provides effective lubrication.

In polymer processing techniques such as extrusion and molding, this compound is utilized as an internal and external lubricant. As an internal lubricant, it reduces the friction between polymer chains, which lowers the melt viscosity and improves flow. This enhancement allows for lower processing temperatures and pressures, reducing energy consumption and minimizing thermal degradation of the polymer. As an external lubricant, it migrates to the surface of the polymer melt, preventing it from sticking to hot metal surfaces of molds, dies, and screws. This action facilitates a smoother manufacturing process, improves the surface finish of the final product, and allows for easier release from molds.

In powder processing, particularly in the pharmaceutical and cosmetic industries, this compound is valued for its ability to improve the flow and compressibility of powders. researchgate.netresearchgate.netresearchgate.net It functions by coating the particles of the primary material, which reduces adhesive and cohesive forces between them. This coating minimizes interparticle friction, allowing the powder to flow more freely and uniformly into tablet dies or capsules. This role is critical for ensuring consistent weight and dosage in pharmaceutical manufacturing. Furthermore, during the compaction stage, the compound acts as a boundary lubricant, reducing the friction between the powder mass and the die wall, which significantly lowers the ejection forces required to remove the compressed tablet. This prevents common manufacturing defects such as sticking, picking, and capping. researchgate.net Its functionality as a slip modifier and anti-caking agent is well-recognized. albertscience.com

| Property Affected | Function of this compound | Mechanism of Action | Industrial Application |

|---|---|---|---|

| Powder Flow | Glidant / Flow Enhancer | Coats host particles, reducing interparticle friction and cohesion. | Pharmaceutical tableting, cosmetics pressing |

| Powder Compaction | Lubricant | Reduces friction between the tablet edge and the die wall. | Pharmaceutical tableting |

| Particle Adhesion | Anti-caking Agent / Slip Modifier | Prevents agglomeration of particles during storage and handling. albertscience.com | Powdered food, cosmetics |

| Binding | Binder | Contributes to the formation of coherent agglomerates after compression. researchgate.net | Pharmaceutical tableting |

Nucleating Agent for Polymer Crystallization

This compound serves as an effective organic nucleating agent for various semi-crystalline polymers, including polyolefins and polylactic acid (PLA). google.comgoogle.com Nucleating agents are additives that accelerate the crystallization process by providing heterogeneous sites for crystals to form and grow. By introducing a high density of nucleation sites, this compound causes the formation of smaller and more numerous spherulites (crystalline structures) within the polymer matrix.

This modification of the crystalline structure leads to several beneficial changes in the polymer's properties:

Reduced Cycle Times: Faster crystallization allows for shorter cooling times in processes like injection molding, thereby increasing production efficiency.

Improved Mechanical Properties: A finer crystal structure can lead to improvements in stiffness, hardness, and tensile strength.

Enhanced Optical Properties: In some polymers like PLA, accelerating micro-crystallization can prevent the excessive growth of large crystals that cause whitening, thus helping to maintain transparency. google.com

Patents have cited this compound among a list of metallic salts of fatty acids that function as crystal nucleators for polyolefin resins and as transparent nucleating agents for polylactic acid-based resins. google.comgoogle.comgoogleapis.com

| Polymer Class | Specific Examples | Effect of Nucleation | Reference |

|---|---|---|---|

| Polyolefins | Polypropylene (PP), Polyethylene (PE) | Accelerates crystallization, improves mechanical properties. | google.com |

| Polyesters | Polylactic Acid (PLA) | Raises crystallization rate, can maintain transparency, increases heat resistance. | google.com |

Anti-Blocking and Slip Agent in Polymer Films

In the production of polymer films, "blocking" refers to the adhesion of adjacent layers of film to one another, making them difficult to separate. This compound is used as an anti-blocking agent to mitigate this issue. When incorporated into the polymer, it migrates to the surface of the film. Although invisible to the naked eye, the fine particles create a micro-rough surface. This microscopic roughness reduces the true contact area between the film layers, thereby lowering the van der Waals forces that cause blocking.

Simultaneously, it functions as a slip agent. The layer of fatty acid salt on the film's surface acts as a lubricant, reducing the coefficient of friction between the film and other surfaces, including other layers of film and processing machinery. This combined anti-blocking and slip functionality is crucial for the efficient handling, winding, and converting of polymer films in packaging applications.

Dispersant and Rheology Modifier in Coatings and Inks

In liquid formulations such as paints, coatings, and inks, achieving a stable and uniform dispersion of solid pigments and fillers is essential for performance and appearance. This compound can function as a dispersing agent for these particles. The myristate portion of the molecule adsorbs onto the surface of the pigment particles, while the magnesium ion can interact with the liquid carrier or resin. This creates a steric or ionic barrier that prevents the particles from agglomerating or settling.

By controlling the interaction between particles, this compound also acts as a rheology modifier. It can help build a desired viscosity profile, preventing sagging in high-solids coatings or ensuring the proper flow characteristics for printing inks. While specific research on this compound in this role is not extensively detailed, the known function of metallic soaps in these systems supports its utility for improving pigment wetting, reducing dispersion time, and stabilizing the final formulation.

Component in Powder Metallurgy and Ceramic Processing Aids

In powder metallurgy (P/M) and the processing of technical ceramics, metallic powders or ceramic precursors are compacted in a die to form a "green" part before sintering. Similar to its role in pharmaceutical tableting, this compound is used as a pressing lubricant. When mixed with the powder, it performs two critical functions:

Reduces Interparticle Friction: It allows the powder particles to slide past one another more easily during compaction, leading to a more uniform density distribution throughout the green part.

Reduces Die-Wall Friction: It prevents the powder from adhering to the die walls, which significantly reduces the force needed to eject the compacted part. This minimizes the risk of defects like cracking or lamination in the green body and prolongs the life of the tooling.

After compaction, the lubricant must be removed before the final sintering stage. This compound, being an organic compound, can be burned out cleanly at elevated temperatures during a pre-sintering heating step, leaving behind the consolidated powder part ready for high-temperature densification.

Applications in Advanced Industrial Lubricants and Greases (e.g., overbased detergents)

Magnesium tetradecanoate, as part of the broader family of magnesium carboxylates and related salts like magnesium sulfonates, plays a crucial role as a functional additive in advanced industrial lubricants and greases. A key application is in the formulation of overbased detergents. These additives are primarily designed to neutralize acidic byproducts of combustion and oxidation, prevent the formation of deposits, and inhibit rust and corrosion.

Overbased magnesium detergents are colloidal dispersions of magnesium carbonate nanoparticles stabilized by a surfactant, such as magnesium sulfonate or carboxylate, in a base oil. They possess a high Total Base Number (TBN), which is a measure of their acid-neutralizing capacity. justia.com A higher TBN indicates a greater ability to counteract the corrosive effects of acids formed during engine operation. justia.commade-in-china.com

The functions of these magnesium-based detergents in lubricants include:

Excellent Acid Neutralization : They effectively neutralize harmful acids, protecting engine components from corrosive wear. made-in-china.comcn-lubricantadditive.com

High-Temperature Detergency : They help keep engine surfaces clean by preventing the buildup of sludge, varnish, and other high-temperature deposits. made-in-china.comcn-lubricantadditive.com

Rust and Corrosion Inhibition : They form a protective film on metal surfaces, guarding against rust and corrosion. made-in-china.comkimestech.com

In modern engine oils, particularly those for automotive, marine, and diesel applications, magnesium-based detergents are increasingly favored over traditional calcium-based counterparts. kimestech.com This is due to their association with a reduced risk of Low-Speed Pre-Ignition (LSPI), a damaging combustion phenomenon in modern turbocharged gasoline direct-injection engines. justia.com Lubricant formulations may contain these additives in dosages ranging from 0.25% to 5.0% by weight. kimestech.com

| Property | Description | Typical TBN Range (mg KOH/g) | Key Functions | Relevant Applications |

|---|---|---|---|---|

| Acid Neutralization | Capacity to neutralize acidic byproducts from fuel combustion and oil oxidation. | Greater than 120, often 300-500 justia.comepo.org | Corrosion prevention, extending oil life made-in-china.com | Automotive, marine, and diesel engine oils kimestech.com |

| Detergency | Ability to keep surfaces free of deposits by suspending soot and sludge. | N/A | Engine cleanliness, preventing piston ring sticking cn-lubricantadditive.com | High-grade engine oils made-in-china.com |

| Rust Prevention | Formation of a protective film on metal surfaces to prevent rust. | N/A | Protecting engine parts during operation and downtime kimestech.com | Industrial and engine lubricants kimestech.com |

| LSPI Mitigation | Reduces the occurrence of low-speed pre-ignition events in modern engines. | N/A | Engine protection, enabling advanced engine designs justia.com | Gasoline direct-injection (GDI) engine oils justia.com |

Contribution to Corrosion Resistance and Surface Modification in Metal Alloys

Magnesium tetradecanoate is utilized in the surface modification of metal alloys, particularly magnesium alloys, to enhance their corrosion resistance. Due to the high electrochemical activity of magnesium, its alloys are highly susceptible to corrosion, which limits their application in various fields. mdpi.comresearchgate.net Surface treatments that incorporate magnesium tetradecanoate or its precursor, myristic acid, can create protective barriers that significantly slow down the corrosion process.

These treatments leverage the long-chain fatty acid component of the molecule. The carboxylate head group interacts with the metal surface, while the long, hydrophobic hydrocarbon tail orients outwards, creating a water-repellent layer. This barrier minimizes the contact between the corrosive environment (containing water and aggressive ions like chlorides) and the metal substrate. hereon.de

Formation of Superhydrophobic Surfaces via Electrodeposition

A highly effective method for enhancing corrosion resistance is the creation of superhydrophobic surfaces. Electrodeposition is a one-step, facile technique used to fabricate these surfaces on magnesium alloys. The process typically involves immersing the magnesium alloy substrate in an ethanol (B145695) solution containing cerium nitrate hexahydrate and myristic acid (the precursor to tetradecanoate).

During electrodeposition, a rough, hierarchical micro-nanostructure is formed on the alloy surface. This structure is then covered by a low-surface-energy layer of fatty acid salt, such as cerium myristate or magnesium myristate. researchgate.net The combination of this specific surface topography and the hydrophobic nature of the fatty acid chains results in a superhydrophobic surface, characterized by a water contact angle greater than 150°. researchgate.net

This superhydrophobic layer effectively repels water, preventing the electrolyte from reaching the magnesium alloy substrate and thus drastically improving its corrosion resistance. nih.govmdpi.com Research has shown that surfaces prepared with this method can achieve contact angles of up to 159.8° with a sliding angle of less than 2°. Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed the superior corrosion protection offered by these surfaces in various corrosive solutions. nih.gov

| Method | Key Components | Resulting Surface | Max. Water Contact Angle | Key Outcome |

|---|---|---|---|---|

| One-Step Electrodeposition | Ethanol, Cerium Nitrate, Myristic Acid | Superhydrophobic Ce/Myristic Acid film | 159.8° | Greatly improved corrosion resistance in NaCl solutions |

| Phosphate Conversion & Electrodeposition researchgate.net | Phosphate treatment, Tetradecanoic Acid, Stearic Acid, Ce³⁺ | Superhydrophobic Phosphate/Fatty-Acid Salt Compound Coating (PFASCC) | >150° researchgate.net | Formation of a protective fatty-acid salt layer on a rough phosphate base researchgate.net |

| High-Temperature Heating & Stearic Acid Modification mdpi.com | High-temperature heating, Stearic Acid | Coral-like microstructure with low surface energy | 159.1° mdpi.com | Excellent self-cleaning and high-temperature resistance mdpi.com |

Mechanisms of Corrosion Inhibition in Magnesium Alloys

The primary mechanism by which magnesium tetradecanoate and related fatty acid salts inhibit corrosion in magnesium alloys is through the formation of a passive, protective barrier film on the metal's surface. researchgate.net This film acts as a physical barrier, isolating the alloy from the corrosive environment. hereon.de

The inhibition process involves several key aspects:

Adsorption : The inhibitor molecules adsorb onto the surface of the magnesium alloy. This adsorption can be physical, involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the carboxylate group and the magnesium ions on the surface. researchgate.net The long hydrocarbon chains of the tetradecanoate molecules then form a dense, non-polar outer layer.

Suppression of Aggressive Ions : The hydrophobic barrier is particularly effective at preventing the penetration of aggressive ions, such as chloride (Cl⁻), which are known to break down the natural passive film on magnesium and initiate localized pitting corrosion. mdpi.comrudmet.com

Studies have shown that anionic surfactants, like fatty acid salts, can effectively block the exchange of species between the electrolyte and the metal surface, leading to high corrosion inhibition efficiency. hereon.de This protective film formation is a crucial strategy for enhancing the durability and service life of magnesium alloys in various applications. rudmet.com

Role as a Binder in Pressed Powder Systems (e.g., material compression)

In the cosmetics and pharmaceutical industries, magnesium tetradecanoate (often referred to as magnesium myristate) serves as a highly effective dry binder in pressed powder systems. A binder is essential for the compression of loose powders into solid forms, such as eyeshadows, blushes, face powders, and pharmaceutical tablets. chemistscorner.com

The strong cohesive properties of magnesium tetradecanoate allow it to effectively "bind" or hold other powder ingredients together during and after the pressing process. This ensures the structural integrity of the pressed cake, preventing it from crumbling. tkbtrading.com Compared to other binders like magnesium stearate (B1226849), magnesium myristate is noted for providing superior adhesion. koelcolours.com

Key functions as a binder include:

Improved Pressability : It facilitates the compression of powders into a solid tablet or cake form.

Enhanced Adhesion : It improves the adhesion of the product to the skin upon application. koelcolours.com

Good Payoff : While providing strong binding, it still allows for good "payoff"—the transfer of product from the cake to an applicator like a brush or sponge. tkbtrading.com

It is typically used at concentrations between 5% and 10% in a loose powder formulation to prepare it for pressing. tkbtrading.comkoelcolours.com Its hydrophobic nature also contributes to the longevity of the pressed product, as it is not water-soluble.

Use as an Anticaking Agent in Dry Powder Formulations

Magnesium tetradecanoate is widely used as an anticaking agent in various dry powder formulations, including cosmetics and food products. nih.gov Caking is an undesirable phenomenon where powders form lumps or aggregates due to factors like humidity or pressure, which negatively impacts product quality and ease of use. naukaru.ru

As an anticaking agent, magnesium tetradecanoate functions by:

Moisture Absorption : It can absorb a certain amount of moisture, competing with the primary powder particles and preventing them from dissolving and recrystallizing, which leads to caking. naukaru.ru

Physical Barrier : It coats the individual particles of the host powder. This coating acts as a physical barrier, reducing inter-particle contact and the cohesive forces (like van der Waals forces and liquid bridges) that cause clumping. naukaru.ru

Improving Flowability : By preventing particle aggregation, it ensures that the powder remains free-flowing and smooth, which is crucial for products like face powders, baby powders, and dry shampoos. naukaru.ru

Regulatory bodies have recognized its function in this capacity. For instance, it is listed by the FDA as an anticaking agent for use in food. fda.gov Its effectiveness allows it to be used at low concentrations to maintain the desired texture and performance of powdered products over their shelf life. nih.gov

| Functional Role | Industry | Mechanism of Action | Primary Benefit |

|---|---|---|---|

| Anticaking Agent nih.govfda.gov | Food, Cosmetics | Coats particles, absorbs moisture, reduces inter-particle forces. naukaru.ru | Maintains free-flowing properties of powders. |

| Binder | Cosmetics, Pharmaceuticals | Exhibits cohesive properties to hold powder particles together under pressure. | Allows for the compression of loose powders into solid cakes. koelcolours.com |

| Lubricant nih.gov | Cosmetics, Pharmaceuticals, Plastics | Reduces friction between particles and against processing equipment. | Improves flowability and prevents sticking during manufacturing. |

| Emulsifier nih.gov | Cosmetics, Food | Helps to blend and stabilize oil and water components. | Ensures a smooth, stable, and uniform consistency in creams and lotions. |

Material Science Aspects of Cosmetic Formulations (texture, adhesion, stability)

From a material science perspective, magnesium tetradecanoate is a multifunctional ingredient that significantly enhances the physical properties and performance of cosmetic formulations. Its unique characteristics contribute to the product's texture, adhesion, and stability. knowde.com

Texture and Feel : Magnesium tetradecanoate imparts a distinctively creamy, velvety, and smooth feel to cosmetic products. koelcolours.com When rubbed, it exhibits a rich gliding quality. koelcolours.com In powders, it provides "slip," allowing for easy and even application. In creams and lotions, it can reduce the feeling of greasiness or tackiness, contributing to a lighter, more pleasant sensory experience. knowde.com

Adhesion : One of its most valued properties is its ability to improve the adhesion of makeup to the skin. koelcolours.com This means that products like foundations, eyeshadows, and blushes apply more evenly and wear longer. The improved adherence is attributed to the interaction between the salt and the skin's surface, and it is considered superior to that provided by other metallic stearates. koelcolours.com

Stability : In formulations containing both oil and water, such as creams and lotions, magnesium tetradecanoate functions as an emulsifier and thickening agent. It helps to stabilize the emulsion, preventing the oil and water phases from separating over time and thus improving the product's shelf life and consistency. knowde.com It also serves as an opacifying agent, giving products a white, creamy appearance.

Additive in Textile Processing (softener, antistatic agent)

This compound, also known as magnesium myristate, serves as a key additive in the textile industry, primarily utilized for its properties as a softener and an antistatic agent. nanotrun.com Its application in textile processing aims to enhance the physical and functional qualities of fabrics, improving both the manufacturing process and the final product's comfort and usability.

As a softening agent, this compound imparts a desirable hand-feel to textiles, increasing their softness and making them more comfortable for wear. The mechanism involves the deposition of a lubricating layer on the fabric's surface, which reduces friction between individual fibers. This lubricating coating is a common characteristic of anionic surfactants like metallic soaps in fabric treatment.

In its capacity as an antistatic agent, this compound helps to mitigate the buildup of static electricity on fabric surfaces. Static electricity is a common issue, particularly with synthetic fibers, arising from the inability of the material to dissipate accumulated electrical charges. researchgate.net This can lead to discomfort for the wearer and attract dust and lint. This compound addresses this by reducing the surface resistance of the textile, allowing static charges to dissipate more effectively. Cationic surfactants are particularly effective as antistatic agents because their positive charge neutralizes the negative charge often found on textile fibers, and they form a film on the fiber surface that reduces the coefficient of friction. google.com The goal of an effective antistatic treatment is to impart hydrophilicity and an ionic structure to the fabric surface, which helps to conduct away static charges. google.com

Table 1: Functional Properties of this compound in Textile Processing

| Property | Function | Mechanism of Action | Desired Outcome in Textiles |

| Softener | Improves the hand-feel and comfort of fabrics. | Deposits a lubricating coating on the fiber surface, reducing inter-fiber friction. | Increased softness and flexibility. nanotrun.com |

| Antistatic Agent | Prevents the buildup of static electricity on textiles. | Reduces the surface's electrical resistance, allowing for the dissipation of static charges. | Reduced clinging, improved comfort, and prevention of electrical shocks. researchgate.net |

Flocculant and Precipitating Agent in Water Treatment

In the field of environmental protection and water treatment, this compound is employed as both a flocculant and a precipitating agent. Its application in these processes contributes to the efficient removal of suspended solids, pollutants, and heavy metals from wastewater, thereby improving the clarity and quality of the treated water.

The coagulation-flocculation process is a cornerstone of chemically enhanced wastewater treatment. researchgate.net Magnesium ions play a significant role in this process, particularly in high-pH environments. researchgate.net When the pH of wastewater is raised, typically through the addition of lime or caustic soda, magnesium salts can precipitate as magnesium hydroxide (B78521). researchgate.netresearchgate.net This precipitate acts as a coagulant, trapping suspended particles and other contaminants.

As a precipitating agent, magnesium compounds are effective in removing heavy metals from industrial wastewater. nih.govresearchgate.net For instance, magnesium hydroxy carbonate has been successfully used to precipitate heavy metals like vanadium, chromium, and iron, with removal efficiencies exceeding 99.9%. nih.govresearchgate.net The process involves the magnesium compound reacting with the metal ions to form insoluble precipitates that can be easily separated from the water. nih.gov The use of magnesium-based agents can be an advantageous strategy for achieving high pollutant removal efficiency. researchgate.net The sequential use of coagulants and flocculants can rapidly remove fine particles, significantly reducing turbidity in a short amount of time. nih.gov

Table 2: Application of Magnesium Compounds in Water Treatment

| Role | Process | Mechanism | Target Pollutants |

| Flocculant | Coagulation-Flocculation | At high pH, forms magnesium hydroxide precipitate which enmeshes suspended particles, forming larger flocs that settle out. researchgate.netmdpi.com | Suspended solids, turbidity, organic matter. researchgate.net |

| Precipitating Agent | Chemical Precipitation | Reacts with dissolved heavy metal ions to form insoluble metal hydroxides or carbonates. nih.govresearchgate.net | Heavy metals (e.g., Fe³⁺, Cr³⁺, VO₂⁺). nih.govresearchgate.net |

Insulating Material and Cable Component in Electronics

This compound finds application in the electronics industry, specifically in the formulation of materials for cable insulation and as a protective agent for cable joints. nanotrun.com Its properties contribute to the safety, durability, and performance of electrical components.

As a component in cable joint protective agents, this compound contributes to the longevity and reliability of cable connections. nanotrun.com Cable joints are vulnerable points in an electrical network, susceptible to environmental factors like moisture and temperature fluctuations. The inclusion of this compound in protective formulations can improve the material's stability and resistance to degradation, ensuring the integrity of the electrical connection over time.

Table 3: Role of this compound in Electronics

| Application | Function | Key Property | Benefit |

| Cable Insulation | Incorporated into materials used to insulate electrical cables. nanotrun.com | Electrical Resistivity | Prevents electrical leakage and ensures safe operation of cables. |

| Cable Joint Protective Agent | Used in formulations to protect and seal cable connections. nanotrun.com | Material Stability | Enhances durability and protects joints from environmental degradation. |

Theoretical and Computational Studies of Magnesium,tetradecanoate

Molecular Modeling of Crystal Structures and Polymorphs

Molecular modeling is a cornerstone of computational materials science, enabling the prediction and analysis of crystal structures. While a definitive, experimentally resolved crystal structure for magnesium tetradecanoate (B1227901) is not widely available in the cited literature, computational techniques can be used to model its likely packing arrangements. These models are typically built based on the known structures of analogous compounds, such as other magnesium carboxylates or different metal myristates.

The process involves constructing a unit cell, the basic repeating unit of a crystal, and then using energy minimization algorithms to find the most stable arrangement of atoms. The accuracy of these models relies heavily on the quality of the force fields or quantum mechanical methods used to calculate the potential energy of the system.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.comprinceton.edu It is particularly useful for understanding the nature of chemical bonds and the distribution of electrons within a molecule or crystal.

For magnesium tetradecanoate, DFT calculations can elucidate the bonding between the magnesium ion (Mg²⁺) and the carboxylate groups (-COO⁻) of the two tetradecanoate anions. Studies on analogous magnesium-carboxylate complexes have shown that the Mg-O bonds are predominantly ionic. nih.gov DFT allows for a quantitative analysis of this interaction through methods like Atoms in Molecules (AIM) and Electron Localization Function (ELF), which map the electron density to reveal the characteristics of the chemical bonds. nih.gov

Furthermore, DFT can be used to calculate a range of electronic properties, as illustrated by studies on various magnesium complexes and other metallic systems:

Interaction Energies: Calculating the energy required to separate the magnesium cation from the carboxylate anions, which indicates the stability of the complex. nih.gov

Charge Transfer: Quantifying the amount of electron charge transferred from the carboxylate groups to the magnesium ion.

Acidity: Predicting the pKa values of coordinated water molecules, which is influenced by the strength of the Mg-O bonds. nih.gov

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the compound's reactivity. nih.gov

The table below presents hypothetical data that could be derived from DFT calculations on a hydrated magnesium tetradecanoate complex, based on findings for similar magnesium carboxylates. nih.gov

| Calculated Property | Description | Illustrative Value |

|---|---|---|

| Interaction Energy (kcal/mol) | Energy released upon formation of the complex from its constituent ions. | -250 to -300 |

| Mg-O Bond Length (Å) | The average distance between the magnesium ion and the oxygen atoms of the carboxylate groups. | 2.05 - 2.15 |

| Natural Charge on Mg | The calculated partial charge on the magnesium atom, indicating the ionic character of the bonds. | +1.7 to +1.8 e |

| Calculated pKa | The predicted acidity of a water molecule coordinated to the magnesium ion. | 15.0 - 19.5 |

Molecular Dynamics Simulations of Intermolecular Interactions and Phase Behavior

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, intermolecular interactions, and the collective behavior that gives rise to different phases of matter. researchgate.netjussieu.fr

For magnesium tetradecanoate, MD simulations are ideal for exploring the non-covalent interactions that govern its structure and properties. These include:

Van der Waals forces: Weak, short-range attractions between the long hydrocarbon tails of the tetradecanoate molecules, which are crucial for their packing and alignment.

Electrostatic interactions: Strong attractive forces between the positively charged magnesium ions and the negatively charged carboxylate head groups.

MD simulations can model how these interactions lead to different states of matter under varying conditions of temperature and pressure. Metallic soaps are known to form complex phases, including crystalline solids and various liquid crystal (mesophases) states before melting. scribd.com Simulations can track the trajectories of individual molecules, allowing researchers to observe the onset of melting, the formation of ordered liquid crystal phases, and other phase transitions. The accuracy of these simulations is highly dependent on the force field parameters used to describe the interactions between atoms. nih.gov

The table below outlines typical parameters for an MD simulation aimed at studying the phase behavior of a metallic soap like magnesium tetradecanoate.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of equations and parameters describing the potential energy of the system. | CHARMM, AMBER, or custom-parameterized force field |

| System Size | The number of molecules included in the simulation box. | 500 - 5,000 molecules |

| Ensemble | The set of statistical conditions (e.g., constant temperature, pressure). | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature Range | The range of temperatures simulated to observe phase transitions. | 300 K - 600 K |

| Simulation Time | The duration of the simulation. | 10 - 100 nanoseconds (ns) |

| Time Step | The small interval at which the equations of motion are solved. | 1 - 2 femtoseconds (fs) |

Prediction of Surface Energies and Adsorption Characteristics

The behavior of magnesium tetradecanoate at interfaces is critical for many of its applications, such as in lubrication and as a surface modifier. Computational methods can predict surface energies and model adsorption processes at the atomic level.

Surface energy is the excess energy at the surface of a material compared to the bulk. It is a key parameter in determining phenomena like wetting and adhesion. For crystalline materials, surface energy is anisotropic, meaning it varies depending on the crystallographic face. Computational prediction of surface energy is typically performed using DFT calculations on slab models. chemrxiv.org A "slab" is a 2D-periodic model of the crystal with a finite thickness, creating two surfaces. The surface energy is calculated as the difference between the energy of the slab and the energy of the equivalent number of atoms in the bulk crystal, normalized by the surface area. While specific calculations for magnesium tetradecanoate are not prevalent, the methodology has been established for a wide range of inorganic materials. chemrxiv.orgumn.edu